6-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a pyrrole ring
Preparation Methods
The synthesis of 6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions to form the desired pyrimidine structure . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often utilizing catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The methoxy and phenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidines and phenylpyridines. Compared to these compounds, 6-(2,5-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.
Similar compounds include:
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O4/c1-23-17-13-25(16-12-15(28-3)10-11-18(16)29-4)20(14-8-6-5-7-9-14)19(17)21(26)24(2)22(23)27/h5-13H,1-4H3 |
InChI Key |
FSDWIQBGQVYRII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.